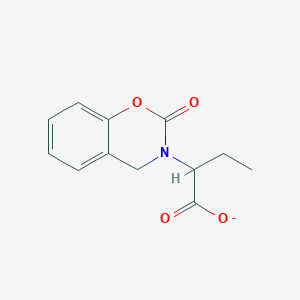Ethyl(2-oxo-2h-1,3-benzoxazin-3(4h)-yl)acetate
CAS No.:
Cat. No.: VC15871928
Molecular Formula: C12H12NO4-
Molecular Weight: 234.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H12NO4- |
|---|---|
| Molecular Weight | 234.23 g/mol |
| IUPAC Name | 2-(2-oxo-4H-1,3-benzoxazin-3-yl)butanoate |
| Standard InChI | InChI=1S/C12H13NO4/c1-2-9(11(14)15)13-7-8-5-3-4-6-10(8)17-12(13)16/h3-6,9H,2,7H2,1H3,(H,14,15)/p-1 |
| Standard InChI Key | UGUBXKHVTRAJNR-UHFFFAOYSA-M |
| Canonical SMILES | CCC(C(=O)[O-])N1CC2=CC=CC=C2OC1=O |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Identifiers
Ethyl(2-oxo-2H-1,3-benzoxazin-3(4H)-yl)acetate is systematically named ethyl 2-(2-oxo-4H-1,3-benzoxazin-3-yl)acetate under IUPAC conventions . Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 20068-41-1 |
| Molecular Formula | C₁₂H₁₃NO₄ |
| Molecular Weight | 235.24 g/mol |
| Synonyms | BRN 1219703; AK Scientific 2965CB |
The compound’s SMILES notation, CCOC(=O)CN1C(=O)OC2=CC=CC=C21, reflects its benzoxazine core fused with an ethyl acetate side chain .
Structural Analysis
The benzoxazine scaffold consists of a benzene ring fused to a 1,3-oxazine ring, with a ketone group at position 2 and an ethyl acetate substituent at position 3. This configuration confers unique electronic and steric properties, making the compound reactive toward nucleophilic and electrophilic agents. X-ray crystallography data, though unavailable for this specific derivative, suggest that analogous 1,3-benzoxazines adopt planar or slightly puckered ring conformations depending on substitution patterns .
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis of ethyl(2-oxo-2H-1,3-benzoxazin-3(4H)-yl)acetate typically involves cyclocondensation reactions. A plausible route, inferred from analogous benzoxazine syntheses , proceeds as follows:
-
Starting Materials: 2-Aminophenol derivatives react with α-haloacetates (e.g., ethyl chloroacetate) in the presence of a base (e.g., sodium bicarbonate).
-
Cyclization: Intramolecular nucleophilic attack forms the oxazine ring, with simultaneous elimination of hydrochloric acid.
-
Oxidation: The intermediate undergoes oxidation to introduce the 2-oxo group, often using mild oxidizing agents like potassium permanganate.
This method yields the target compound in moderate to high purity (95% as reported in industrial-grade syntheses) .
Reactivity Profile
The compound participates in reactions typical of benzoxazines and esters:
-
Nucleophilic Acyl Substitution: The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
-
Ring-Opening Reactions: Strong nucleophiles (e.g., amines) attack the oxazine ring, leading to ring expansion or degradation.
-
Reduction: The 2-oxo group can be reduced to a hydroxyl group using sodium borohydride, though this may destabilize the ring .
Applications in Scientific Research
Pharmaceutical Intermediates
While direct therapeutic applications of ethyl(2-oxo-2H-1,3-benzoxazin-3(4H)-yl)acetate remain unexplored, its structural analogs exhibit notable bioactivities:
-
Topoisomerase Inhibition: 1,4-Benzoxazine derivatives inhibit human topoisomerase I, a target in anticancer drug development .
-
Anti-Inflammatory Effects: Analogous compounds suppress pro-inflammatory cytokines (e.g., TNF-α) and enzymes like COX-2.
These findings suggest potential utility as a precursor in drug discovery programs.
Organic Synthesis
The compound serves as a building block in:
-
Heterocyclic Chemistry: Its reactive sites enable the construction of polycyclic systems via Diels-Alder or click chemistry.
-
Peptide Mimetics: The acetate moiety facilitates conjugation with amino acids, generating peptidomimetic scaffolds .
| Hazard | GHS Classification |
|---|---|
| Skin Irritation | Category 2 |
| Eye Damage | Category 2A |
| Respiratory Irritation | Category 3 |
Precautionary Measures
-
Personal Protective Equipment (PPE): Gloves, goggles, and lab coats are mandatory during handling.
-
Ventilation: Use in fume hoods to avoid inhalation of dust or vapors.
-
First Aid: Flush eyes/skin with water for 15 minutes upon exposure; seek medical attention if irritation persists .
Comparative Analysis with Analogous Compounds
Structural Analogues
| Compound | Key Differences | Bioactivity |
|---|---|---|
| Ethyl 2-(3-oxo-1,4-benzoxazin-4-yl)acetate | 1,4-Benzoxazine isomer | Unreported |
| (3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid | Carboxylic acid substituent | Anti-inflammatory |
The 1,3-benzoxazine scaffold in ethyl(2-oxo-2H-1,3-benzoxazin-3(4H)-yl)acetate offers distinct electronic properties compared to 1,4-isomers, influencing its reactivity and potential applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume